

# Early Biological Investigations of Cannabiripsol: A Technical Overview

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## Compound of Interest

Compound Name: Cannabiripsol

Cat. No.: B1211473

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## Introduction

**Cannabiripsol** is a minor phytocannabinoid first isolated in 1979 from a South African variant of *Cannabis sativa*.<sup>[1]</sup> Structurally distinct with a hexahydrocannabinol backbone, its biological activity has been the subject of limited but specific investigation. This technical guide provides a comprehensive overview of the early research into the biological effects of **cannabiripsol**, with a focus on its interaction with cannabinoid receptors and its physiological effects in vivo. The information presented herein is primarily derived from a key pharmacological evaluation of minor cannabinoids, offering a consolidated resource for scientists engaged in cannabinoid research and the development of novel therapeutics.

## Quantitative Biological Data

The primary quantitative data on the biological activity of **cannabiripsol** comes from in vitro radioligand binding assays to determine its affinity for the cannabinoid receptors CB1 and CB2, and from in vivo studies using the mouse tetrad assay.

## Cannabinoid Receptor Binding Affinities

The binding affinity of **cannabiripsol** for human CB1 and CB2 receptors was determined using [<sup>3</sup>H]CP-55,940 as the radioligand. The results, expressed as the inhibition constant (K<sub>i</sub>), are summarized in the table below. For comparison, the binding affinities of Δ<sup>9</sup>-

tetrahydrocannabinol ( $\Delta^9$ -THC) and  $\Delta^8$ -tetrahydrocannabinol ( $\Delta^8$ -THC) from the same study are also included.[\[2\]](#)[\[3\]](#)

Compound	CB1 Receptor Ki ( $\mu$ M)	CB2 Receptor Ki ( $\mu$ M)
Cannabiripsol	>10	>10
$\Delta^9$ -THC	0.041 $\pm$ 0.003	0.032 $\pm$ 0.002
$\Delta^8$ -THC	0.044 $\pm$ 0.004	0.038 $\pm$ 0.003

Data from Radwan et al. (2015)[\[2\]](#)[\[3\]](#)

## Mouse Tetrad Assay Results

The in vivo effects of **cannabiripsol** were assessed using the mouse tetrad assay, which evaluates four key physiological and behavioral parameters typically affected by cannabinoid agonists: locomotor activity, catalepsy, tail-flick latency (analgesia), and rectal temperature. The results for **cannabiripsol** at a dose of 10 mg/kg are presented below, alongside the results for vehicle and  $\Delta^9$ -THC (10 mg/kg) as controls.[\[2\]](#)

Treatment Group (10 mg/kg)	Locomotor Activity (counts)	Catalepsy Latency (s)	Tail-Flick Latency (% MPE)	Decrease in Rectal Temperature ( $^{\circ}$ C)
Vehicle	2091 $\pm$ 209.3	2.1 $\pm$ 0.60	0.84 $\pm$ 3.58	0.58 $\pm$ 0.26
Cannabiripsol	1987 $\pm$ 189.5	2.5 $\pm$ 0.55	1.25 $\pm$ 4.10	0.65 $\pm$ 0.31
$\Delta^9$ -THC	854 $\pm$ 98.7	28.5 $\pm$ 3.1	65.7 $\pm$ 8.2	2.1 $\pm$ 0.4

% MPE = Percent Maximum Possible Effect. \* Indicates a statistically significant difference from the vehicle control group ( $p < 0.05$ ). Data from Radwan et al. (2015)[\[2\]](#)

## Experimental Protocols

### Cannabinoid Receptor Binding Assay

The following protocol was utilized to determine the binding affinity of **cannabiripsol** for CB1 and CB2 receptors.<sup>[2]</sup>

#### 1. Receptor Preparation:

- Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors were used.
- Membranes were suspended in a buffer solution (50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin, pH 7.4).

#### 2. Binding Reaction:

- The binding assay was performed in a 96-well plate format.
- Each well contained 50 µL of membrane suspension, 25 µL of [<sup>3</sup>H]CP-55,940 (a high-affinity cannabinoid receptor agonist) at a final concentration of 0.7 nM, and 25 µL of **cannabiripsol** at various concentrations.
- Non-specific binding was determined in the presence of 10 µM of the unlabeled cannabinoid agonist WIN-55,212-2.

#### 3. Incubation and Termination:

- The plates were incubated at 30°C for 90 minutes.
- The binding reaction was terminated by rapid filtration through a 96-well GF/C filter plate using a cell harvester.
- The filters were washed three times with ice-cold buffer.

#### 4. Data Analysis:

- The radioactivity retained on the filters was measured by liquid scintillation counting.
- The inhibition constant (K<sub>i</sub>) values were calculated from the IC<sub>50</sub> values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

## Mouse Tetrad Assay

The in vivo cannabimimetic activity of **cannabiripsol** was evaluated using the following mouse tetrad assay protocol.<sup>[2]</sup>

### 1. Animals:

- Male ICR mice weighing 20-25 g were used.
- Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water.

### 2. Drug Administration:

- **Cannabiripsol** was dissolved in a vehicle solution of ethanol, Emulphor, and saline (1:1:18).
- The compound was administered intraperitoneally (i.p.) at a dose of 10 mg/kg.
- Control groups received either the vehicle or  $\Delta^9$ -THC (10 mg/kg).

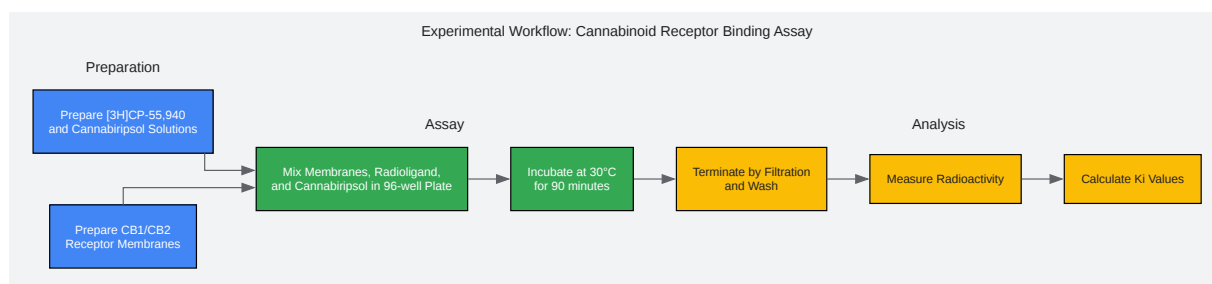
### 3. Behavioral and Physiological Assessments (performed 30 minutes post-injection):

- **Locomotor Activity:** Mice were placed in an open-field activity chamber, and their horizontal movements were recorded for 10 minutes.
- **Catalepsy:** The mouse's forepaws were placed on a horizontal bar raised 5.5 cm above the surface. The latency to remove the paws from the bar was recorded, with a maximum cutoff of 30 seconds.
- **Analgesia (Tail-Flick Test):** The distal portion of the mouse's tail was exposed to a focused beam of radiant heat, and the latency to flick the tail was measured. A maximum cutoff of 10 seconds was used to prevent tissue damage. The results were expressed as the percentage of maximum possible effect (% MPE).
- **Hypothermia:** Rectal temperature was measured using a digital thermometer.

### 4. Data Analysis:

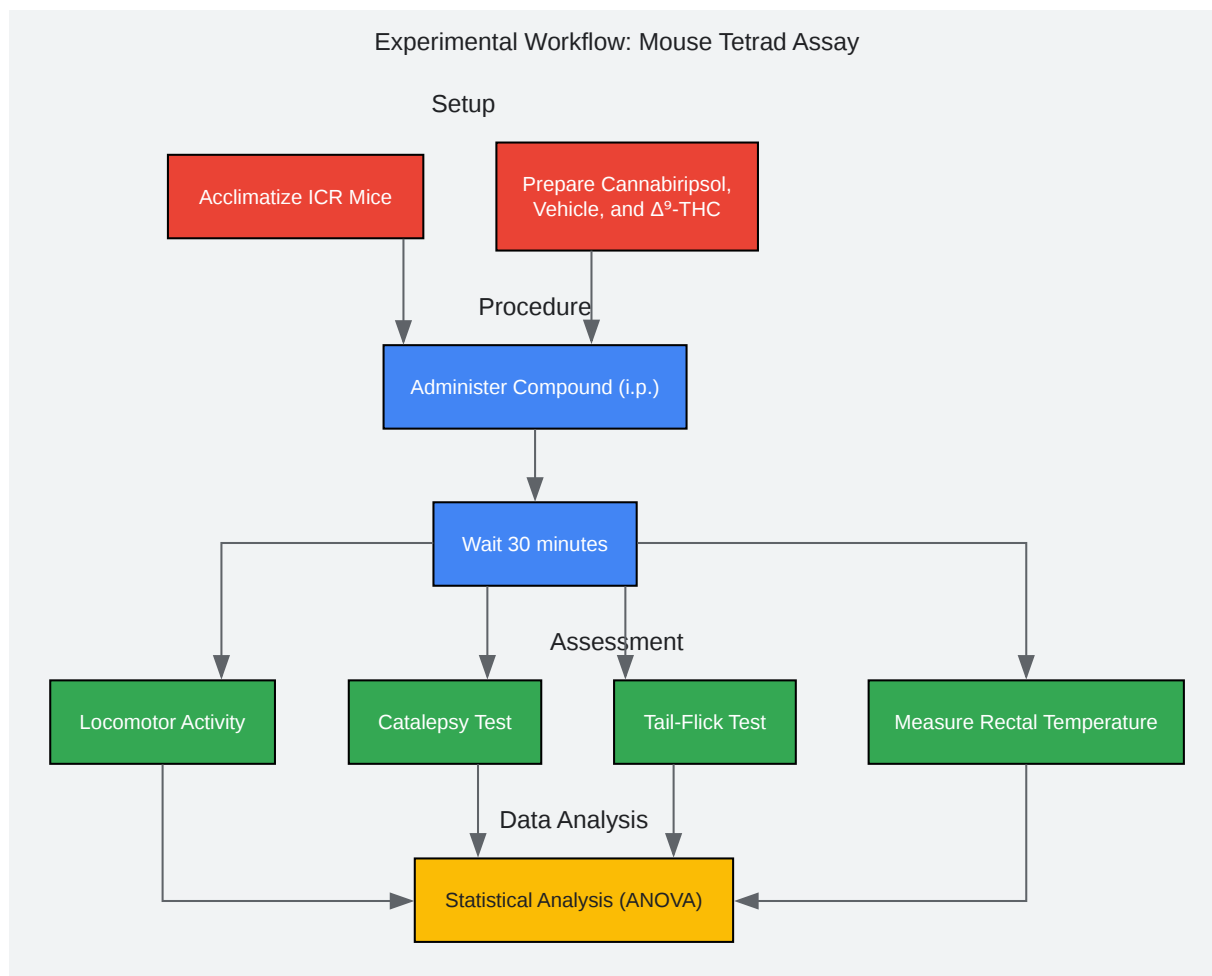
- The data were analyzed using one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparison with the vehicle control group.
- A p-value of less than 0.05 was considered statistically significant.

## Visualizations



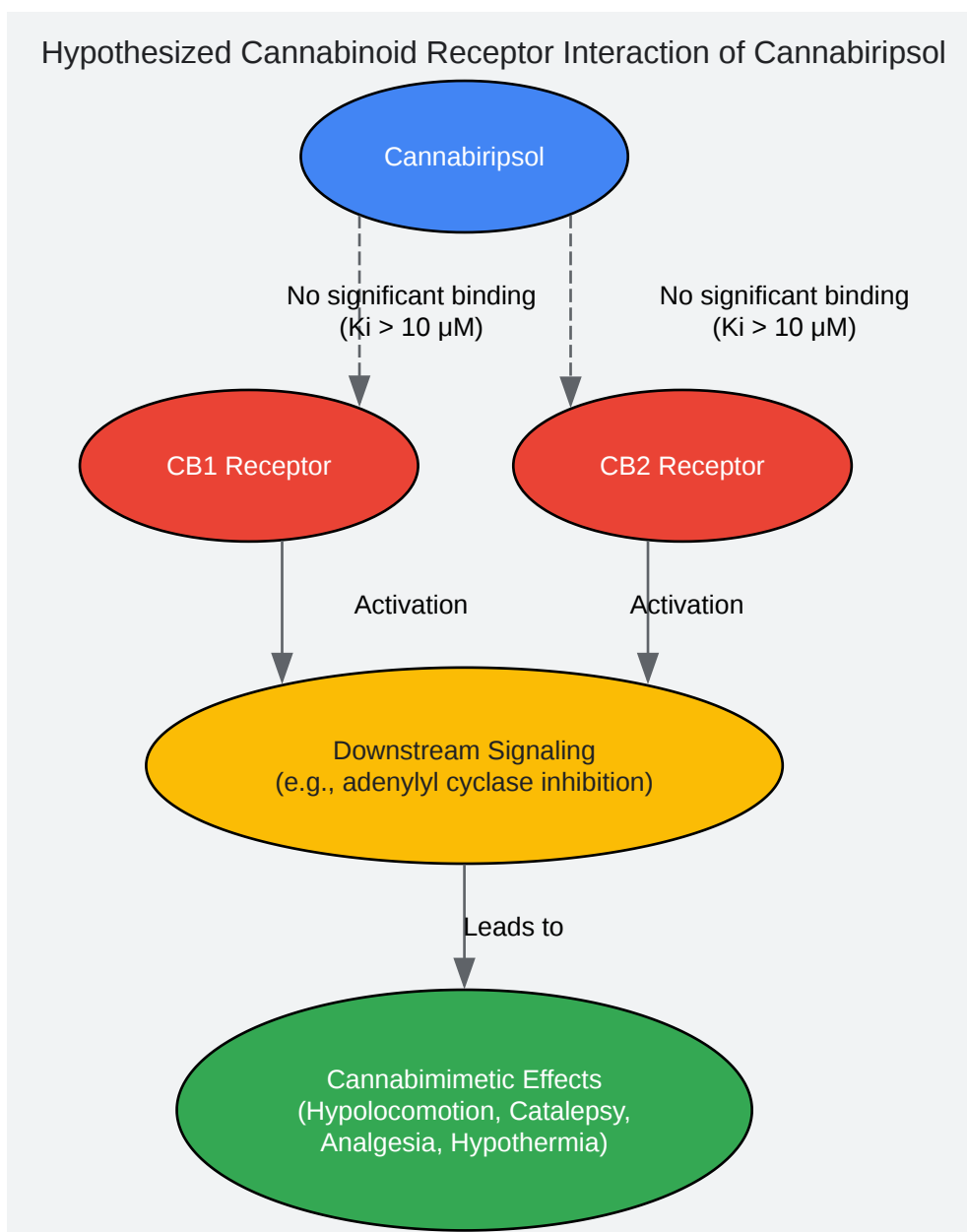
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Caption: Workflow for the in vitro cannabinoid receptor binding assay.



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Caption: Workflow for the in vivo mouse tetrad assay.



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Caption: Hypothesized lack of direct interaction of **Cannabiripsol** with CB1/CB2 receptors.

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